1-(4-Chloro-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-Chloro-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-chloro-3-mercaptophenyl with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(4-Chloro-3-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Chloro-3-mercaptophenyl)propan-1-ol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-3-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can form covalent bonds with target molecules, while the ketone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chloro-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-3-mercaptophenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one: This compound has an additional chloro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(4-chloro-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)6-3-4-7(10)9(12)5-6/h3-5,12H,2H2,1H3 |
InChI Key |
LBLCVQUZWJANQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)S |
Origin of Product |
United States |
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